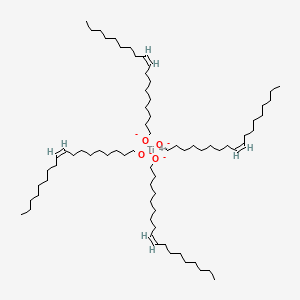
Titanium tetrakis((Z)-octadec-9-enolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium tetrakis((Z)-octadec-9-enolate) is a titanium-based organometallic compound characterized by the presence of four (Z)-octadec-9-enolate ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+4(Z)-octadec-9-enol→Ti((Z)-octadec-9-enolate)4+4HCl
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s performance in applications.
化学反应分析
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of titanium hydrides.
Substitution: Ligand exchange reactions can occur with other alcohols or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions are often carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Titanium dioxide and (Z)-octadec-9-enoic acid.
Reduction: Titanium hydrides and (Z)-octadec-9-enol.
Substitution: New titanium alkoxides or carboxylates.
科学研究应用
Titanium tetrakis((Z)-octadec-9-enolate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings and implants.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and composites.
作用机制
The mechanism by which titanium tetrakis((Z)-octadec-9-enolate) exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The titanium center acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and oxidation. The (Z)-octadec-9-enolate ligands provide steric and electronic stabilization, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands, used in similar applications but with different reactivity and selectivity.
Titanium tetrakis(ethoxide): Similar in structure but with ethoxide ligands, used in sol-gel processes and as a precursor for titanium dioxide.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to the presence of long-chain unsaturated ligands, which impart distinct physical and chemical properties. These ligands enhance the compound’s solubility in organic solvents and provide additional functionalization sites for further chemical modifications.
属性
CAS 编号 |
26291-85-0 |
|---|---|
分子式 |
C72H140O4Ti |
分子量 |
1117.7 g/mol |
IUPAC 名称 |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChI 键 |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


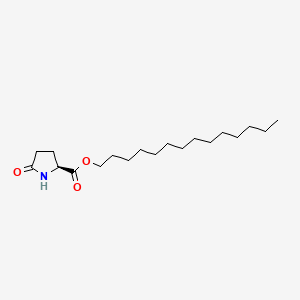
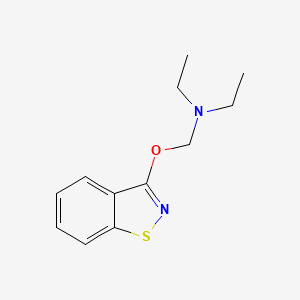
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
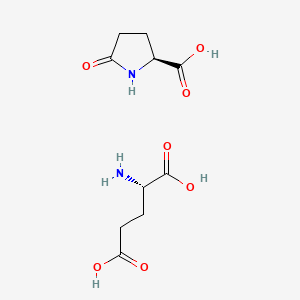
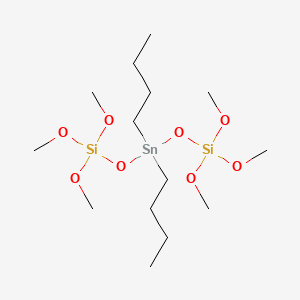
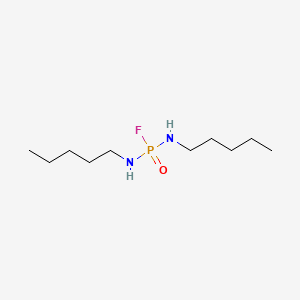
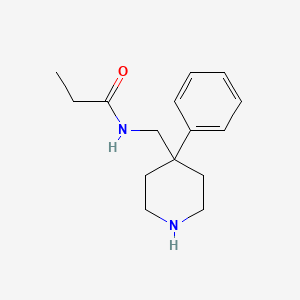

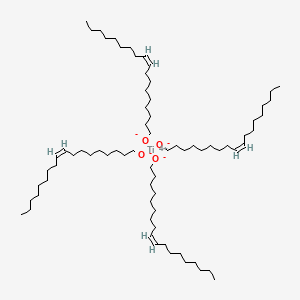
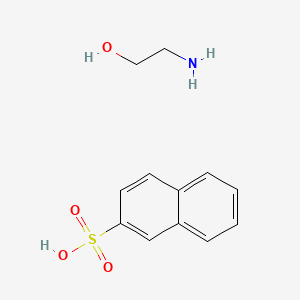
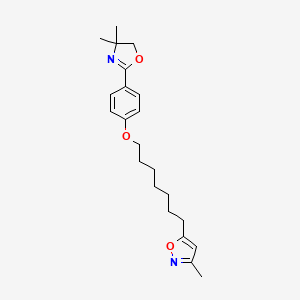
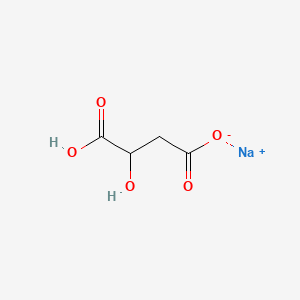
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)

